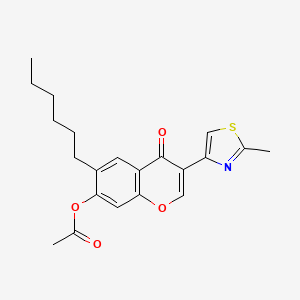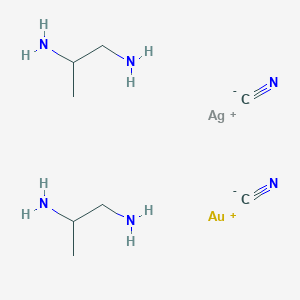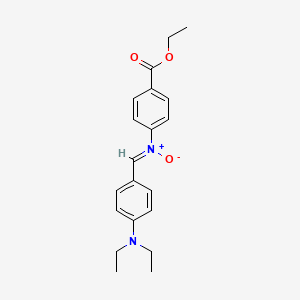
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a hexyl chain, and an acetoxychromanone moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, often using hexyl halides in the presence of a base.
Formation of the Chromanone Moiety: The chromanone structure is synthesized separately and then acetylated to form the acetoxychromanone.
Coupling Reactions: The final step involves coupling the thiazole and chromanone moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone can be compared with other similar compounds, such as:
3-(2-Methyl-4-thiazolyl)ethynylpyridine (MTEP): A selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another mGluR5 antagonist with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 80761-87-1 | |
Formule moléculaire |
C21H23NO4S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23NO4S/c1-4-5-6-7-8-15-9-16-20(10-19(15)26-14(3)23)25-11-17(21(16)24)18-12-27-13(2)22-18/h9-12H,4-8H2,1-3H3 |
Clé InChI |
GDFSQAOVDMJYCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






